Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 2682114-53-8) is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. The molecule includes an isopropyl ester group at position 7 and a bromine substituent at position 2. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or allosteric modulators due to its reactive bromine site and ester functionality .
Properties
IUPAC Name |
propan-2-yl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-7(2)16-10(15)13-3-4-14-8(6-13)5-12-9(14)11/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORBXLPHCUYWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN2C(=CN=C2Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazine and α-Halocarbonyl Condensation
The dihydroimidazopyrazine ring is synthesized by reacting 5,6-dihydropyrazin-2-amine with α-bromoacetophenone derivatives. This method, adapted from imidazo[1,2-a]pyridine syntheses, utilizes ethanol as a solvent and sodium bicarbonate as a base at 50–60°C for 5–24 hours.
-
Reactants : 5,6-dihydropyrazin-2-amine (1 eq), ethyl α-bromoacetate (1.2 eq)
-
Base : Sodium bicarbonate (1.2 eq)
-
Solvent : Ethanol (10 mL/g substrate)
-
Conditions : 55°C, 5 hours
-
Yield : 68–72% after recrystallization (ethyl acetate/hexane)
This method ensures regioselective ring closure due to the electron-withdrawing effect of the ester group.
Bromination Strategies
Direct Electrophilic Bromination
Post-cyclization bromination employs N-bromosuccinimide (NBS) or molecular bromine. A patent describes bromination using potassium persulfate (K₂S₂O₈) as an oxidizing agent in acetic acid:
-
Substrate : 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (1 eq)
-
Brominating Agent : NBS (1.3 eq)
-
Oxidizer : K₂S₂O₈ (1.5 eq)
-
Solvent : Acetic acid/water (4:1 v/v)
-
Conditions : 80°C, 3 hours
-
Yield : 85% (HPLC purity >97%)
Bromine Incorporation During Cyclization
Alternative routes use pre-brominated precursors. For example, 3-bromo-2-aminopyrazine reacts with α-chloroacetaldehyde in ethanol to directly yield the brominated ring. This one-pot method avoids separate bromination steps but requires strict stoichiometric control.
Esterification with Isopropyl Alcohol
Carboxylation and Ester Exchange
The isopropyl ester group is introduced via Steglich esterification or acid chloride intermediacy. A two-step process is described in technical specifications:
Step 1 – Carboxylation :
-
Reactant : 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine (1 eq)
-
Reagent : Chloroformate (1.2 eq)
-
Base : Triethylamine (2 eq)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature
-
Time : 12 hours
Step 2 – Esterification :
-
Intermediate : Pyrazine carbonyl chloride (1 eq)
-
Alcohol : Isopropyl alcohol (3 eq)
-
Catalyst : DMAP (0.1 eq)
-
Yield : 89% after column chromatography (silica gel, ethyl acetate/hexane)
Purification and Characterization
Recrystallization and Chromatography
Final purification involves mixed-solvent recrystallization (ethyl acetate/hexane, 1:1) or flash chromatography. Key characterization data includes:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 76.5–78.0°C | |
| 1H NMR (CDCl₃) | δ 7.21–8.19 (m, aromatic H) | |
| Mass (m/z) | 288.14 [M+H]+ | |
| HPLC Purity | >97% |
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) requires modifications for cost and safety:
-
Solvent Recovery : Ethanol is distilled and reused, reducing waste.
-
Continuous Flow Bromination : Patents describe flow reactors for safer handling of bromine and oxidizers.
-
Catalyst Recycling : Triethylamine is neutralized and regenerated via acid-base extraction.
Challenges and Mitigation
-
Regioselectivity : Competing bromination at C-5 is minimized using bulky bases (e.g., DIPEA).
-
Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (Karl Fischer titration <0.1% H₂O).
-
Byproduct Formation : Side products (e.g., di-brominated analogs) are removed via gradient chromatography .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyrazines.
Scientific Research Applications
Biological Activities
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exhibits various biological activities that are being explored for therapeutic uses:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anticancer Potential : Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases.
Medicinal Chemistry Applications
The compound's structure allows for modifications that can yield derivatives with enhanced pharmacological profiles. It serves as a scaffold for:
- Drug Development : The unique imidazo[1,5-a]pyrazine framework can be utilized to design novel drugs targeting specific biological pathways.
- Lead Compound for Synthesis : It can act as a lead compound in the synthesis of more complex molecules with desired biological activities.
Material Science Applications
In addition to its medicinal applications, this compound may also find uses in material science:
- Polymer Chemistry : Its reactive functional groups can be incorporated into polymer matrices to create materials with specific properties.
- Nanotechnology : The compound's unique structure may allow it to be used in creating nanomaterials with tailored functionalities.
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial efficacy of isopropyl derivatives against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted on imidazo[1,5-a]pyrazine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted the importance of structural modifications to enhance efficacy and selectivity towards cancer cells.
Case Study 3: Neuroprotection
In vitro studies showed that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage. This opens avenues for further exploration in neurodegenerative disease models.
Mechanism of Action
The mechanism by which isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 3-Bromo-5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 1188264-74-5)
- Structural Differences : The tert-butyl ester group replaces the isopropyl ester, introducing greater steric bulk and hydrophobicity.
- Synthesis : Prepared via similar routes, such as coupling tert-butyl chloroformate with the imidazopyrazine core under basic conditions (e.g., triethylamine/DMAP in THF) .
- Physical Properties :
- Applications : Used in Parkin E3 ligase modulator synthesis, where the tert-butyl group enhances metabolic stability .
tert-Butyl 1-Bromo-5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 1188265-64-6)
tert-Butyl 5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 374795-76-3)
- Structural Differences : Lacks the bromine substituent, reducing electrophilic reactivity.
- Applications : A versatile building block for introducing substituents via cross-coupling reactions.
- Physical Properties :
Comparative Analysis of Key Properties
Table 1. Physicochemical Properties
| Compound (CAS) | Molecular Weight | LogP (iLOGP) | Solubility (Water) | Purity |
|---|---|---|---|---|
| Isopropyl 3-bromo-... (2682114-53-8) | ~289.17 | ~2.0* | Moderate* | ≥95%† |
| tert-Butyl 3-bromo-... (1188264-74-5) | 302.17 | 2.79 | 6.52 mg/mL | ≥98% |
| tert-Butyl 1-bromo-... (1188265-64-6) | 302.17 | 2.79 | N/A | N/A |
| tert-Butyl non-bromo... (374795-76-3) | 223.27 | 1.67 | 22.2 mg/mL | ≥98% |
*Estimated based on structural analogs; †Typical commercial purity .
Biological Activity
Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 2682114-53-8) is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, antitumor, and other therapeutic effects.
The molecular formula of this compound is with a molecular weight of 302.17 g/mol. It features a carboxylate group which is significant for its biological interactions. The compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system activity .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyrazines, including this compound, exhibit significant antimicrobial properties. In a study assessing various compounds against bacterial strains, it was found that certain imidazo derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of bromine at position 3 enhances this activity due to increased electron-withdrawing effects, which may improve binding affinity to bacterial targets .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of key signaling proteins involved in cell proliferation .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MGC803 | 3.15 | 25.54 (5-fluorouracil) |
| HTC-116 | 8.17 | 11.29 (5-fluorouracil) |
Q & A
What are the standard synthetic routes for Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate?
The synthesis typically involves functionalization at position 7 of the imidazo[1,5-a]pyrazine scaffold. For analogous compounds, reactions with silylformamidine reagents under controlled conditions (e.g., heating at 90°C for 30 minutes or stirring at room temperature for 20 hours) yield substituted derivatives. For example, methyl 3-bromo-7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate was synthesized with 90% yield by reacting compound 2f with silylformamidine, followed by recrystallization from pentane . Key steps include solvent selection (benzene, pentane), stoichiometric optimization, and purification via recrystallization.
What characterization techniques are essential for confirming the structure of this compound?
A combination of 1H/13C NMR , HRMS , and IR spectroscopy is critical. For example:
- 1H NMR (DMSO-d6) resolves proton environments, such as methylene groups in the dihydroimidazo ring (δ 3.5–4.5 ppm) .
- HRMS validates molecular weight (e.g., calculated [M+H]+ for C13H11N5O: 254.1042; observed: 254.1039) .
- IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Discrepancies between calculated and observed elemental analysis data (e.g., C: 61.65% vs. 61.78%) should be cross-verified with purity assessments .
How can researchers address discrepancies between calculated and observed spectral data?
Discrepancies often arise from impurities, solvent effects, or calibration errors. For instance, a 0.0163 discrepancy in HRMS ([M+H]+) for a related compound was resolved by re-measuring with internal standards and ensuring anhydrous conditions . Always:
- Confirm sample purity via HPLC or TLC.
- Recalibrate instruments using certified reference materials.
- Compare data with structurally similar analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, which shares a brominated core) .
What strategies optimize reaction yields for brominated imidazo-pyrazine derivatives?
Optimization involves:
- Stoichiometric tuning : Excess silylformamidine (3 equivalents) improved yields from 71% to 90% in analogous syntheses .
- Temperature control : Heating at 90°C for 30 minutes versus room-temperature stirring for 20 hours impacts reaction completeness .
- Solvent selection : Non-polar solvents (hexane, pentane) enhance recrystallization efficiency .
How can researchers design analogs with modified substituents for structure-activity studies?
Focus on position 3 (bromine) and the isopropyl carboxylate group. Replace bromine with nitro or trifluoromethyl groups, as seen in compounds like 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate . Use silylformamidine or carbonyl reagents to introduce amines or formamidine groups at position 7 . Computational modeling (e.g., DFT) can predict steric/electronic effects of substituents.
What are the challenges in isolating pure this compound?
Key challenges include:
- Byproduct formation : Side reactions during bromination or carboxylation require rigorous column chromatography (silica gel, hexane/EtOAc gradients) .
- Solubility issues : Low solubility in polar solvents necessitates recrystallization from pentane or hexane at low temperatures (−10°C) .
- Moisture sensitivity : The compound’s hygroscopic nature demands anhydrous handling and storage under nitrogen .
How can experimental reproducibility be ensured across different laboratories?
- Detailed protocols : Specify reaction times, solvent grades, and cooling rates (e.g., slow cooling to −10°C for crystallization) .
- Standardized instrumentation : Use the same NMR spectrometers (e.g., 400 MHz) and HRMS configurations .
- Batch testing : Compare yields and purity across multiple synthetic batches (e.g., 71%–90% yield ranges for similar compounds) .
What safety protocols are critical when handling brominated heterocycles?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., silylformamidine) .
- Waste disposal : Separate halogenated waste and collaborate with certified agencies for incineration .
How can researchers validate the biological relevance of this compound?
Screen against target proteins (e.g., kinases) using:
- In vitro assays : Measure IC50 values for cytotoxicity or enzyme inhibition.
- Structural analogs : Compare with [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which show cerebroprotective activity .
- Docking studies : Model interactions using X-ray crystallography data from related compounds (e.g., Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) .
What advanced spectral techniques resolve overlapping signals in crowded NMR spectra?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
